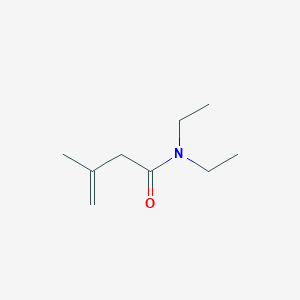![molecular formula C7H9N3O2S B14520098 3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal CAS No. 62991-82-6](/img/structure/B14520098.png)
3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a sulfanyl group attached to the triazine ring, along with a propanal group. Triazine derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-5-oxo-2,5-dihydro-1,2,4-triazine-3-thiol with propanal under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group in the propanal moiety can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazine derivatives, including 3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal, are studied for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities. In the industrial sector, triazine compounds are utilized in the production of dyes, herbicides, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the triazine ring structure may interact with DNA or RNA, leading to disruptions in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action .
Comparison with Similar Compounds
Similar compounds to 3-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanal include other triazine derivatives, such as 6-methyl-5-oxo-2,5-dihydro-1,2,4-triazine-3-thiol and 3-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]butanal. These compounds share similar structural features but may differ in their chemical reactivity and biological activity.
Properties
CAS No. |
62991-82-6 |
|---|---|
Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
3-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]propanal |
InChI |
InChI=1S/C7H9N3O2S/c1-5-6(12)8-7(10-9-5)13-4-2-3-11/h3H,2,4H2,1H3,(H,8,10,12) |
InChI Key |
IJPFZZANFCYHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14520016.png)
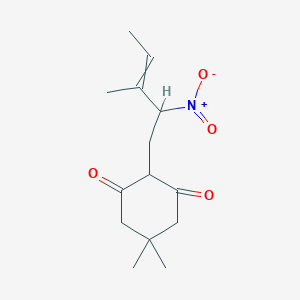
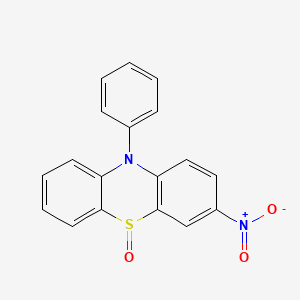
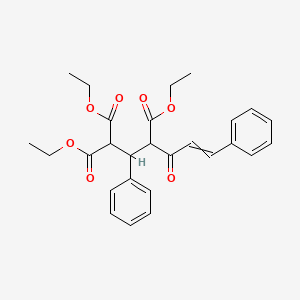
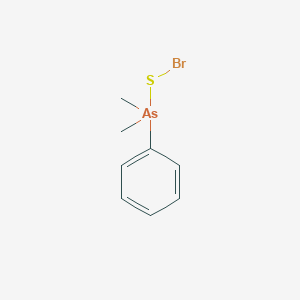
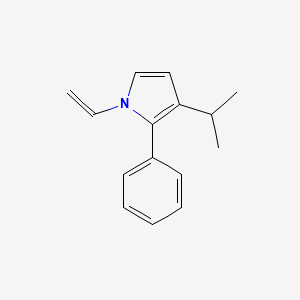


![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)
![4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-](/img/structure/B14520073.png)

![1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine](/img/structure/B14520087.png)
